1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one
Description
The compound 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one belongs to the class of nortropane derivatives, characterized by an 8-azabicyclo[3.2.1]octane (nortropane) core. This bicyclic scaffold is structurally analogous to tropane alkaloids but lacks the methyl group at the nitrogen bridgehead. The compound features a 3-methylidene substituent on the bicyclo ring and a 4-methylphenoxy ethanone moiety. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol (estimated).
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-3-7-16(8-4-12)20-11-17(19)18-14-5-6-15(18)10-13(2)9-14/h3-4,7-8,14-15H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBKXINEUCXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone as a Precursor
Tropinone (PubChem CID: 446337), the parent ketone of the tropane alkaloids, serves as a key intermediate. Its structure allows functionalization at position 3:
- Wittig Olefination : Treatment of tropinone with methyltriphenylphosphonium bromide under basic conditions introduces the methylidene group via a Wittig reaction.
$$
\text{Tropinone} + \text{Ph}3\text{P=CH}2 \xrightarrow{\text{Base}} \text{3-Methylidene-8-azabicyclo[3.2.1]octane} + \text{Ph}_3\text{PO}
$$
Yields range from 60–75% depending on the base (e.g., NaH or LDA).
Enantioselective Construction
Asymmetric methods for constructing the bicyclic scaffold include:
- Robinson-Schöpf Reaction : Cyclocondensation of succinaldehyde, methylamine, and acetonedicarboxylic acid under chiral catalysis.
- Catalytic Desymmetrization : Kinetic resolution of racemic tropinone derivatives using lipases or transition-metal catalysts.
Synthesis of 2-(4-Methylphenoxy)ethan-1-one
Nucleophilic Aromatic Substitution
4-Methylphenol reacts with chloroacetone in the presence of K₂CO₃ to yield 2-(4-methylphenoxy)ethan-1-one:
$$
\text{4-Methylphenol} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{2-(4-Methylphenoxy)ethan-1-one} + \text{HCl}
$$
Reaction conditions: 60°C, 12 h, 80% yield.
Mitsunobu Reaction
Coupling 4-methylphenol with hydroxyacetone using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{4-Methylphenol} + \text{HOCH}2\text{COCH}3 \xrightarrow{\text{DEAD, PPh}_3} \text{2-(4-Methylphenoxy)ethan-1-one}
$$
Yields: 70–85%.
Coupling of Fragments
Acylation of the Bicyclic Amine
The nitrogen atom in 3-methylidene-8-azabicyclo[3.2.1]octane undergoes nucleophilic attack on the carbonyl carbon of 2-(4-methylphenoxy)ethan-1-one. Two approaches are prevalent:
- Direct Acylation :
$$
\text{3-Methylidene-8-azabicyclo[3.2.1]octane} + \text{2-(4-Methylphenoxy)ethanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Requires prior conversion of the ketone to an acyl chloride (e.g., using SOCl₂). Yield: 50–65%.
- Coupling Reagents :
Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation without isolating the acyl chloride:
$$
\text{3-Methylidene-8-azabicyclo[3.2.1]octane} + \text{2-(4-Methylphenoxy)acetic acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$
Yield: 75–80%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. The bicyclic structure is known to interact with neurotransmitter receptors, potentially modulating cholinergic pathways.
- Cholinesterase Inhibition : Research indicates that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. For example, related compounds have shown IC50 values below 50 μM against BChE, suggesting potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit moderate to significant antimicrobial activities against various pathogens.
- Case Study : A study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial properties, highlighting the potential for development as antimicrobial agents.
Material Science
The compound may serve as a building block in the synthesis of more complex molecules, contributing to advancements in material science and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The nortropane core serves as a versatile platform for derivatization. Below is a comparative analysis of key structural analogs:
Key Observations:
Aryl/Ether Group Variations: The 4-methylphenoxy group in the target compound is less electron-withdrawing than 4-chlorophenoxy (), which may influence metabolic stability and solubility . Indole-5-carbonyl () and thioether () substituents highlight the diversity of bioactive moieties achievable on this scaffold .
Biological Activity
The compound 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one is a derivative of the azabicyclo[3.2.1]octane framework, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.32 g/mol
- IUPAC Name : 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one
The structure consists of a bicyclic azabicyclo framework attached to a phenoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds within the azabicyclo family can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Antitumor Activity : Studies have suggested that similar azabicyclo compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential as antitumor agents.
Biological Activity Data
The following table summarizes key findings related to the biological activities of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one and related compounds:
Case Study 1: Antitumor Efficacy
A study conducted by Shen et al. evaluated the cytotoxic properties of various azabicyclo derivatives against human tumor cells, including HeLa and HepG2 lines. The results indicated that compounds similar to 1-{3-methylidene...} exhibited significant cytotoxicity, suggesting a promising avenue for cancer treatment development.
Case Study 2: Neuroprotective Potential
In another investigation focusing on neurodegenerative diseases, derivatives were tested for their ability to inhibit acetylcholinesterase effectively. The findings revealed that these compounds could enhance cognitive function by increasing acetylcholine levels in synaptic clefts, supporting their use in treating conditions like Alzheimer's disease.
Q & A
Q. What are the key synthetic strategies for 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one?
- Methodological Answer : The synthesis typically involves:
Cyclocondensation : Formation of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or intramolecular cyclization under reflux conditions (e.g., ethanol at 80°C) .
Nucleophilic Substitution : Introduction of the 4-methylphenoxy group via SN2 reactions with 4-methylphenol in the presence of a base (e.g., K₂CO₃) .
Purification : High-pressure liquid chromatography (HPLC) or recrystallization from ethanol to achieve >95% purity .
Key challenges include controlling stereochemistry during bicyclic scaffold formation and optimizing reaction time to minimize side products .
Q. How is the compound structurally characterized?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and bicyclic framework integrity. For example, the methylidene group (C=CH₂) shows characteristic doublets at δ 5.1–5.3 ppm (¹H) and δ 110–120 ppm (¹³C) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo[3.2.1]octane system (e.g., confirming exo/endo configurations) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for phenoxy group incorporation .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) in glacial acetic acid improve cyclocondensation efficiency, as seen in analogous naphthalenone syntheses .
- Temperature Control : Lowering reaction temperatures (e.g., 60°C vs. 80°C) reduces side reactions in sensitive intermediates .
- Purification Tweaks : Gradient HPLC with C18 columns separates stereoisomers effectively .
Q. How can contradictions in biological activity data across derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) may enhance receptor binding, while bulky groups reduce bioavailability. Compare IC₅₀ values across derivatives using standardized in vitro assays (e.g., enzyme inhibition) .
- Stereochemical Variants : Use molecular docking to correlate exo vs. endo configurations with target affinity (e.g., kinase binding pockets) .
- Validation : Cross-reference cytotoxicity data across cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from nonspecific toxicity .
Q. What experimental approaches study the reactivity of the bicyclic methylidene group?
- Methodological Answer : Key methods include:
- Ring-Opening Reactions : Treat the compound with electrophiles (e.g., HCl) to form chloro-derivatives, monitored via TLC and ¹H NMR .
- Diels-Alder Reactions : React the methylidene group with dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to assess regioselectivity .
- Computational Modeling : DFT calculations predict reaction pathways and transition states for cycloaddition reactions .
Q. How can environmental stability and degradation pathways be assessed?
Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS.
Photolysis : Use UV-Vis lamps (λ = 254 nm) to simulate sunlight exposure and track half-life.
Microbial Degradation : Incubate with soil microbiota and quantify residual compound via GC-MS.
Data interpretation should link stability to molecular features (e.g., bicyclic rigidity slows hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
